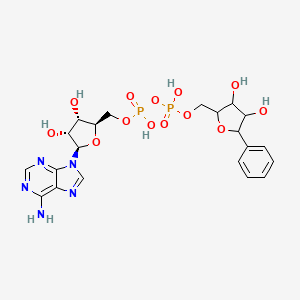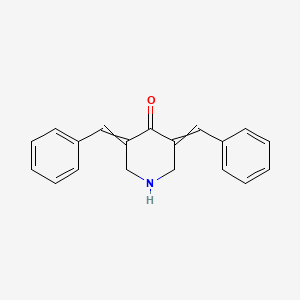
(3E,5E)-3,5-dibenzylidenepiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E)-3,5-dibenzylidenepiperidin-4-one is a synthetic organic compound known for its significant biological activities, particularly its cytotoxic properties against various cancer cell lines . This compound belongs to the class of piperidones, which are characterized by a piperidine ring structure substituted with benzylidene groups at the 3 and 5 positions.
Preparation Methods
The synthesis of (3E,5E)-3,5-dibenzylidenepiperidin-4-one typically involves the condensation of 4-piperidone with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(3E,5E)-3,5-dibenzylidenepiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-dibenzylidenepiperidin-4-one involves the induction of apoptosis in cancer cells. This compound activates caspases-3 and -7, leading to the cleavage of PARP1 and G2 arrest, followed by sub-G1 accumulation in the cell cycle . Additionally, it depolarizes the mitochondrial membrane and generates reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
(3E,5E)-3,5-dibenzylidenepiperidin-4-one can be compared with other similar compounds, such as:
3,5-Bis(benzylidene)-4-oxo-1-piperidinyl]amides: These compounds also exhibit potent cytotoxic properties but differ in their structural modifications.
N-acyl analogs of 3,5-bis(benzylidene)-4-piperidone: These analogs have shown antimalarial activity, targeting the liver stage of Plasmodium falciparum.
The uniqueness of this compound lies in its specific structural features that contribute to its high cytotoxicity and potential therapeutic applications.
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3,5-dibenzylidenepiperidin-4-one |
InChI |
InChI=1S/C19H17NO/c21-19-17(11-15-7-3-1-4-8-15)13-20-14-18(19)12-16-9-5-2-6-10-16/h1-12,20H,13-14H2 |
InChI Key |
KPVTZSGWKGUMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CN1 |
Synonyms |
3,5-B(B)-P cpd 3,5-bis(benzylidene)-4-piperidone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chloro-6-fluorophenyl)methylthio]-4-ethyl-5-(2-furanyl)-1,2,4-triazole](/img/structure/B1197615.png)
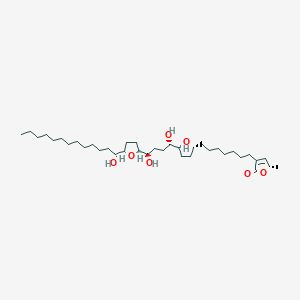
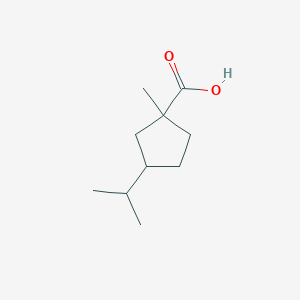
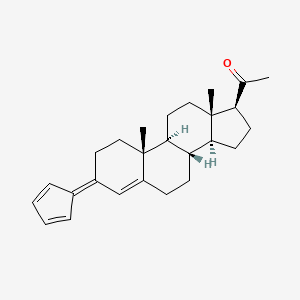
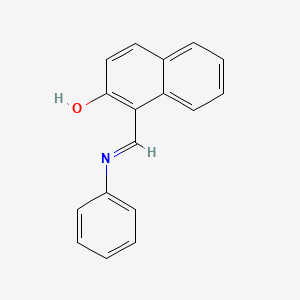
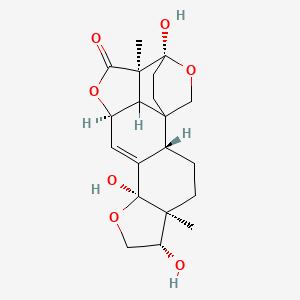
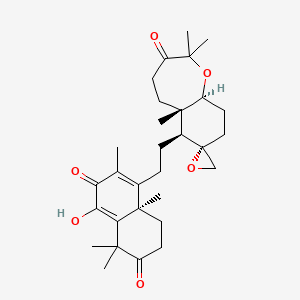
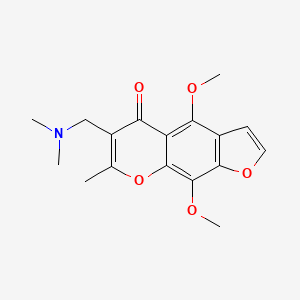
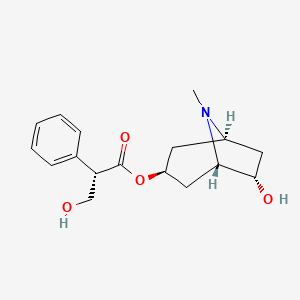

![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)

